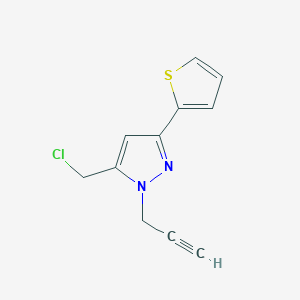

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-2-5-14-9(8-12)7-10(13-14)11-4-3-6-15-11/h1,3-4,6-7H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZCXJJBXHHDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrazole Core

The synthesis typically begins with the construction of the pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The common and well-established method involves the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound (e.g., β-diketones or β-ketoesters) under acidic or basic conditions. This cyclization forms the pyrazole nucleus with substituents at defined positions depending on the starting materials.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | Hydrazine derivative + 1,3-dicarbonyl compound | Acidic or basic medium; reflux conditions; yields vary with substrates |

This step yields a pyrazole intermediate that can be further functionalized at nitrogen and carbon atoms.

Introduction of the Thiophen-2-yl Group at Position 3

The thiophen-2-yl substituent is introduced at the 3-position of the pyrazole ring. This is commonly achieved via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Stille coupling. These reactions enable the formation of a carbon–carbon bond between the pyrazole ring and the thiophene moiety.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 2 | Cross-coupling (Suzuki or Stille) | Halogenated pyrazole + thiophen-2-yl boronic acid or stannane | Pd catalyst, base, inert atmosphere; moderate to high yields |

This step is crucial for installing the thiophene ring with regioselectivity at the 3-position.

Alkylation with Prop-2-yn-1-yl Group at N1 Position

The propargyl (prop-2-yn-1-yl) group is introduced typically by N-alkylation of the pyrazole nitrogen at position 1. This is performed by reacting the pyrazole intermediate with propargyl bromide or a similar propargyl halide under basic conditions.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 3 | N-Alkylation | Pyrazole + propargyl bromide | Base (e.g., K₂CO₃), polar aprotic solvent (DMF or THF), room temperature to reflux |

This step installs the terminal alkyne functionality important for further chemical transformations and biological activity.

Introduction of the Chloromethyl Group at Position 5

The chloromethyl group is introduced at the 5-position of the pyrazole ring through chloromethylation reactions. This typically involves the reaction of the pyrazole intermediate with formaldehyde and hydrochloric acid or other chloromethylating agents under controlled acidic conditions.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 4 | Chloromethylation | Pyrazole + formaldehyde + HCl | Acidic medium, low temperature (0–5°C), controlled reaction time |

This step introduces a reactive chloromethyl group that can be further derivatized via nucleophilic substitution.

Optimization and Purification

- Reaction Monitoring: Thin-layer chromatography (TLC) using solvent systems such as dichloromethane/methanol (95:5 v/v) helps monitor reaction progress.

- Purification: Column chromatography on silica gel with ethyl acetate/hexane gradients is used to purify intermediates and final products.

- Characterization: Structural confirmation is performed by ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction when possible.

Summary Table of Preparation Steps

| Step Number | Description | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Cyclization | Hydrazine + 1,3-dicarbonyl | Acidic/basic, reflux | Pyrazole core |

| 2 | Thiophen-2-yl introduction | Suzuki/Stille coupling | Halogenated pyrazole + thiophen-2-yl boronic acid | Pd catalyst, base, inert atmosphere | 3-thiophenyl pyrazole |

| 3 | N1-propargylation | N-alkylation | Propargyl bromide + base | DMF/THF, RT to reflux | N1-propargyl pyrazole |

| 4 | Chloromethylation at C5 | Electrophilic substitution | Formaldehyde + HCl | Acidic, 0–5°C | 5-(chloromethyl) pyrazole |

| 5 | Purification and characterization | Chromatography, spectroscopy | Silica gel, NMR, MS, XRD | Standard lab techniques | Pure final compound |

Detailed Research Findings and Notes

- The chloromethyl group introduced at position 5 is highly reactive and facilitates further nucleophilic substitution reactions, useful for derivatization and biological activity enhancement.

- The propargyl group at N1 enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition, expanding the compound’s utility in chemical biology.

- The thiophen-2-yl substituent contributes unique electronic properties that may improve binding affinity in biological systems.

- Reaction conditions such as temperature, solvent polarity, and catalyst loading are critical for optimizing yield and purity. For example, the N-alkylation step benefits from polar aprotic solvents and mild heating to avoid side reactions.

- Safety considerations include handling chloromethylating agents under inert atmospheres to prevent release of corrosive HCl and avoiding shock or grinding of propargyl-containing intermediates due to their sensitivity.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: : Transformation of functional groups under oxidative conditions.

Reduction: : Reductive conditions leading to hydrogenation or removal of halides.

Substitution: : Replacement of halide groups with nucleophiles.

Cycloaddition: : Formation of new ring structures through cycloaddition reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide or oxygen with metal catalysts.

Reduction: : Sodium borohydride or lithium aluminium hydride are frequently used.

Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.

Cycloaddition: : Utilize catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted pyrazoles.

Scientific Research Applications

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is used in various fields of scientific research:

Chemistry: : As an intermediate in the synthesis of more complex molecules.

Biology: : For studying enzyme interactions due to its specific structure.

Medicine: : Potential use in developing pharmaceuticals for targeting specific biological pathways.

Industry: : Applied in material science for creating advanced polymers and other materials.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects are often mediated through its interactions with specific molecular targets such as enzymes or receptors. Its structure allows it to participate in various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at Position 1

5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS: 2091620-75-4):

Replacing the propargyl group with a 2-fluoroethyl substituent reduces alkyne reactivity but introduces fluorine’s electronegative effects. This analog’s safety profile is comparable to the target compound, with similar storage requirements (dry, ventilated, sealed containers) .- Its chloro substituent at position 5 (vs. chloromethyl) limits further derivatization but may enhance stability .

Substituent Variation at Position 5

3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole :

Bromine at position 3 (vs. chloromethyl at position 5) offers superior leaving-group ability. The methoxy groups increase solubility in polar solvents and may influence crystal packing via hydrogen bonding .

Core Structure and Functional Group Comparisons

1-(Chloroacetyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (CAS: 154419-89-3):

The dihydropyrazole core reduces aromaticity, altering electronic properties. The chloroacetyl group enables nucleophilic substitution, similar to the chloromethyl substituent in the target compound .Pyrazoline-thiophene hybrids (e.g., from ):

Dihydro-pyrazole derivatives with thiophen-2-yl groups exhibit antitubercular activity, suggesting the target compound’s thiophene moiety may confer bioactivity. However, the aromatic pyrazole core in the target compound likely enhances metabolic stability compared to dihydro analogs .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Implications for Future Research

- Synthetic Applications : The propargyl group in the target compound enables click chemistry for bioconjugation, while the chloromethyl group allows nucleophilic substitution—avenues underexplored in the provided evidence.

- Therapeutic Potential: Thiophene-containing pyrazoles (e.g., ) show antitubercular activity, suggesting the target compound could be screened for similar bioactivity.

- Crystallographic Studies : Using tools like SHELXL and Mercury , comparative crystal packing analyses (e.g., halogen bonding vs. thiophene interactions) could elucidate structure-property relationships.

Biological Activity

5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS Number: 2092050-34-3) is a synthetic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including pharmacological properties, synthetic routes, and potential applications in medicinal chemistry.

The molecular formula of this compound is C₁₁H₉ClN₂S, with a molecular weight of 236.72 g/mol. The compound features a chloromethyl group, a prop-2-yn-1-yl group, and a thiophen-2-yl group, which contribute to its unique chemical properties and potential biological interactions .

Pharmacological Properties

The pyrazole nucleus has been extensively studied for its pharmacological activities. Research indicates that compounds within this class exhibit a wide range of biological effects, including:

- Anti-inflammatory Activity : Pyrazole derivatives have shown significant anti-inflammatory effects in various studies. For instance, compounds derived from the pyrazole scaffold have demonstrated the ability to inhibit tumor necrosis factor (TNF-α) and interleukin (IL-6) at concentrations comparable to established anti-inflammatory drugs .

- Antimicrobial Activity : Several pyrazole derivatives have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising antibacterial properties. The presence of specific functional groups enhances their efficacy against microbial infections .

- Anticancer Properties : Some studies have highlighted the potential of pyrazole derivatives in cancer treatment, demonstrating cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Monoamine Oxidase Inhibition : Certain pyrazole compounds have been identified as effective inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This suggests potential applications in treating conditions like depression and Parkinson's disease .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved by reacting a hydrazine derivative with a suitable 1,3-dicarbonyl compound.

- Introduction of Functional Groups : The chloromethyl and thiophenyl groups can be introduced through nucleophilic substitution reactions or cross-coupling techniques such as Suzuki or Stille coupling .

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of novel pyrazole derivatives, compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Results indicated that certain derivatives exhibited 61–85% inhibition at concentrations as low as 10 µM, highlighting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of various substituted pyrazoles against clinical isolates of bacteria. The synthesized compound showed significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that structural modifications could enhance antibacterial potency .

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves multi-step strategies starting from pyrazole and thiophene derivatives. For example:

- Step 1: React 4-chloro-3-methyl-1H-pyrazole with thiophene-2-carbaldehyde under reflux conditions to form the pyrazole-thiophene core .

- Step 2: Introduce the chloromethyl group via nucleophilic substitution, using reagents like chloroacetyl chloride.

- Step 3: Functionalize the pyrazole nitrogen with prop-2-yn-1-yl groups via alkyne coupling reactions (e.g., Sonogashira coupling) .

Monitoring Techniques: Use NMR (1H/13C) to track substituent incorporation and HPLC to confirm purity (>95%) .

Q. How is the molecular structure of this compound validated?

Methodological Answer:

- X-ray Crystallography: Refine single-crystal data using SHELXL for bond lengths/angles and Mercury CSD 2.0 for visualizing intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

- Spectroscopy: 1H NMR (δ 7.2–7.8 ppm for thiophene protons), IR (C≡C stretch at ~2100 cm⁻¹ for prop-2-ynyl), and mass spectrometry (m/z = 292.7 [M+H]+) .

Q. What are the key structural features influencing reactivity?

Methodological Answer:

- Chloromethyl Group: Electrophilic site for nucleophilic substitution (e.g., SN2 reactions with amines/thiols) .

- Prop-2-ynyl Group: Enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

- Thiophene Ring: Enhances π-π stacking in crystal packing, affecting solubility and solid-state reactivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. For example, the chloromethyl group has a low LUMO energy (-1.2 eV), favoring nucleophilic attack .

- Molecular Docking: Simulate interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina .

Q. What strategies resolve contradictions in reported reaction yields?

Methodological Answer:

- Parameter Optimization: Screen solvents (DMF vs. THF), temperatures (25°C vs. 80°C), and catalysts (Pd/C vs. CuI) to identify yield discrepancies. For instance, DMF increases solubility of thiophene intermediates, improving yields by 15–20% .

- Statistical Analysis: Apply Design of Experiments (DoE) to isolate critical variables (e.g., reaction time > solvent polarity) .

Q. How does crystallographic data inform intermolecular interactions?

Methodological Answer:

Q. What biological assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.